[(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride
Description
[(2,5-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is a substituted benzylamine derivative with a 3-pyridinylmethyl group and a 2,5-dimethylphenyl moiety. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. Its molecular structure combines aromatic and heteroaromatic systems, which may influence its electronic properties, binding affinity, and metabolic stability.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12;;/h3-9,14H,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKMRLPEXAEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 3-pyridinecarboxaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with methylamine to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications | Evidence Source |
|---|---|---|---|---|---|
| [(2,5-Dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride (Target) | 2,5-dimethylphenyl, 3-pyridinylmethyl | Not explicitly provided | — | Enhanced solubility (dihydrochloride salt); potential CNS activity inferred from pyridine moiety | |
| (2-Chloro-3-methoxyphenyl)methylamine hydrochloride | 2-chloro-3-methoxyphenyl, methylamine | C₁₀H₁₃ClNO⁺·Cl⁻ | 248.13 | Electron-withdrawing Cl and OCH₃ groups; likely increased acidity and metabolic stability | |
| (3,5-Dichloropyridin-2-yl)methylamine hydrochloride | 3,5-dichloropyridinyl, methylamine | C₈H₉Cl₂N₂⁺·Cl⁻ | 253.53 | Dual Cl substituents enhance lipophilicity; pyridine ring may improve blood-brain barrier penetration | |
| 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile | Spirocyclic ether, nitrile, methoxyphenyl | C₁₄H₁₄N₂O₂ | 242.27 | Rigid spirocyclic structure; nitrile group may confer metabolic resistance | |
| ClH({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride | Imidazothiazole, chloro, methylamine | C₉H₁₀Cl₂N₃S⁺·2Cl⁻ | 353.07 | Heterocyclic thiazole core; potential antiviral/antibacterial activity |
Key Observations:
Pyridine vs. Dichloropyridine: The target’s unsubstituted 3-pyridinyl group may engage in hydrogen bonding, improving solubility, whereas dichloropyridine analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.
Salt Forms: Dihydrochloride salts (target and ) generally exhibit superior aqueous solubility compared to mono-hydrochloride analogs (e.g., ), which is critical for in vitro assays and formulation.
Biological Implications :
- Imidazothiazole derivatives (e.g., ) are associated with antimicrobial activity, while pyridine-containing compounds (target and ) are frequently explored in CNS disorders due to their ability to cross the blood-brain barrier.
Biological Activity
The compound [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine dihydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and interactions with various biological targets.
Chemical Structure and Properties
This compound features a dimethylphenyl group linked to a pyridine moiety through a methylamine unit. Its molecular formula is , and it has unique physicochemical properties that influence its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Amination Reactions : Utilizing various amine precursors to introduce the desired functional groups.
- Reduction Techniques : Converting precursors into the amine form while maintaining high purity levels.
These methods are crucial for producing the compound efficiently and effectively.
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound is predicted to exhibit several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Potential interactions with neurotransmitter systems indicate possible applications in treating neurodegenerative disorders.
- Antimicrobial Properties : Some research points to its efficacy against specific bacterial strains.
Table 1: Predicted Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Cytotoxicity against tumor cell lines |
| Neuroprotective | Potential modulation of neurotransmitter systems |
| Antimicrobial | Efficacy against selected bacterial strains |
The mechanism of action involves the compound's interaction with specific molecular targets within cells. It binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact mechanisms are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Competing with natural substrates for enzyme binding sites.
- Receptor Modulation : Altering receptor activity to influence signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A study evaluated its cytotoxic effects on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The compound exhibited significant inhibition of cell proliferation, with IC50 values indicating potency comparable to existing chemotherapeutics .
- Neuroprotective Research : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease models .
- Antimicrobial Evaluation : The compound showed promising results against Gram-positive bacteria in preliminary screening assays, indicating potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
